5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole
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Overview
Description
The compound “5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a methoxy group (OCH3) and a fluorophenyl group (C6H4F), which are known to influence the chemical behavior of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the thiadiazole ring, the methoxy group, and the fluorophenyl group. The electronegativity of the fluorine atom and the oxygen atom in the methoxy group could cause these groups to pull electron density towards themselves, potentially influencing the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiadiazole ring might participate in reactions with electrophiles or nucleophiles, and the presence of the fluorine atom could make the compound more reactive towards nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and influence its boiling and melting points .Scientific Research Applications
Pharmacokinetics and Metabolism
Disposition and Metabolism in Humans : The study by Renzulli et al. (2011) on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) detailed its pharmacokinetics and metabolism in humans. SB-649868, an orexin receptor antagonist, is related to the chemical family of interest and demonstrates extensive metabolism and elimination mainly via feces, with significant findings on its metabolism into various metabolites, including an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring (Renzulli et al., 2011).
Etridiazole Metabolites in Urine : Research on Etridiazole, another thiadiazole compound, identified metabolites in urine, demonstrating the potential of thiadiazole derivatives for biological monitoring. This highlights the metabolic pathways and the potential for detecting exposure in humans and animals (Welie et al., 2005).
Imaging Applications
PET Imaging in Alzheimer’s Disease : Kadir et al. (2012) explored the use of PET imaging with N-methyl [(11)C] 2-(4-methylaminophenyl)-6-hydroxy-benzothiazole and (18)F-fluorodeoxyglucose in Alzheimer's disease and mild cognitive impairment. The study demonstrates the potential of fluorophenyl compounds in imaging applications to understand the progression of neurodegenerative diseases (Kadir et al., 2012).
Serotonin Receptor Imaging : The utilization of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido] ethylpiperazine ([(18)F]p-MPPF) for imaging 5-HT(1A) receptors in healthy volunteers by Passchier et al. (2000) showcases the application of fluorophenyl compounds in the development of PET tracers for neurological studies (Passchier et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2OS/c1-7-12-10(15-13-7)14-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUHJYVITXPRKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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